3-[(2-Bromocycloheptyl)oxy]oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17BrO2 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(2-bromocycloheptyl)oxyoxetane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-2-1-3-5-10(9)13-8-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
SEZXENOTYZSIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OC2COC2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 3 2 Bromocycloheptyl Oxy Oxetane
Identification of Key Synthons
Retrosynthetic analysis begins with the deconstruction of the target molecule into simpler, synthetically accessible precursors known as synthons, and their real-world chemical equivalents, synthetic equivalents. For 3-[(2-Bromocycloheptyl)oxy]oxetane, the most logical initial disconnection is the ether linkage (C-O bond) between the oxetane (B1205548) ring and the cycloheptyl ring. This disconnection is favored due to the prevalence of robust methods for ether synthesis.
This primary disconnection yields two key synthons:
An oxetane-3-yl cation or an equivalent electrophilic 3-substituted oxetane.
A 2-bromocycloheptan-1-oxide anion.
Alternatively, the polarity can be reversed, leading to:
An oxetane-3-oxide anion.
A 2-bromocycloheptyl cation or an equivalent electrophilic species.
The corresponding synthetic equivalents for these synthons are readily identifiable chemical compounds. The most practical approach involves a nucleophilic oxetane precursor and an electrophilic cycloheptyl precursor, or vice versa.
| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |
| This compound | Ether C-O Bond | Oxetane-3-oxide anion + 2-Bromocycloheptyl cation | 3-Hydroxyoxetane + 2-Bromocycloheptyl halide/sulfonate |
| Oxetane-3-yl cation + 2-Bromocycloheptan-1-oxide anion | 3-Halooxetane/3-Tosyloxyoxetane + 2-Bromocycloheptanol |
Potential Disconnection Strategies for the Oxetane Moiety
The formation of the ether bond at the 3-position of the oxetane ring is a critical step. The Williamson ether synthesis is a classic and highly effective method for this transformation. masterorganicchemistry.comwikipedia.org This strategy involves the reaction of an alkoxide with an alkyl halide or sulfonate in an SN2 reaction. masterorganicchemistry.comwikipedia.org
Williamson Ether Synthesis Approach:
This approach can be envisioned in two ways:
Using 3-hydroxyoxetane as the nucleophile: 3-Hydroxyoxetane can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comyoutube.com This nucleophile can then react with an electrophilic derivative of 2-bromocycloheptane, such as 1,2-dibromocycloheptane (B1614812) or 2-bromocycloheptyl tosylate. This is often the preferred route as 3-hydroxyoxetane is a readily available starting material. google.com
Using 3-hydroxyoxetane as the electrophile: Alternatively, the hydroxyl group of 3-hydroxyoxetane can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). This electrophilic oxetane can then be reacted with the alkoxide of 2-bromocycloheptanol.
Acid-Catalyzed Etherification:
Another potential, though less common, strategy is the acid-catalyzed reaction between 3-hydroxyoxetane and 2-bromocycloheptanol. youtube.com This method typically works best when one of the alcohols can form a stable carbocation, which is not ideal for the secondary carbon of the cycloheptane (B1346806) ring. youtube.com
| Disconnection Strategy | Oxetane Reagent | Cycloheptyl Reagent | Key Reaction Type |
| Williamson Ether Synthesis | 3-Halooxetane or 3-Tosyloxyoxetane | 2-Bromocycloheptanol | SN2 |
| Williamson Ether Synthesis | 3-Hydroxyoxetane | 1,2-Dibromocycloheptane | SN2 |
| Acid-Catalyzed Etherification | 3-Hydroxyoxetane | 2-Bromocycloheptanol | SN1-like |
Strategic Approaches for the 2-Bromocycloheptyl Ether Linkage
The synthesis of the 2-bromocycloheptyl portion of the molecule requires careful consideration of regioselectivity and stereoselectivity. A highly effective strategy begins with cycloheptene (B1346976).
Bromohydrin Formation:
The reaction of cycloheptene with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of water leads to the formation of a bromohydrin. This reaction proceeds through a cyclic bromonium ion intermediate. The subsequent attack by water occurs at one of the carbons of the bromonium ion. This process is highly stereospecific, resulting in an anti-addition of the bromine and hydroxyl groups. libretexts.org This establishes the desired trans relationship between the bromine atom and the hydroxyl group in the resulting trans-2-bromocycloheptanol. fiveable.me
Once trans-2-bromocycloheptanol is synthesized, its hydroxyl group can be used as a nucleophile in a Williamson ether synthesis, as described in the previous section. The alcohol is deprotonated to form the alkoxide, which then attacks an electrophilic 3-substituted oxetane (e.g., 3-tosyloxyoxetane). libretexts.org
Considerations for Stereochemical Control in Retrosynthesis
The target molecule has two adjacent stereocenters on the cycloheptyl ring (at C1 and C2). Controlling the relative and absolute stereochemistry at these centers is a key challenge.
Establishing trans Stereochemistry:
The trans configuration of the bromo and oxy-oxetane substituents is a direct consequence of the bromohydrin formation reaction on cycloheptene. The reaction proceeds via a bridged bromonium ion intermediate, which is then opened by a nucleophile (water) in an SN2-like fashion. libretexts.org This backside attack ensures that the bromine and the incoming nucleophile are on opposite faces of the ring, leading to the trans product. fiveable.me
Preserving Stereochemistry in the Etherification Step:
The subsequent Williamson ether synthesis must be planned to preserve the stereochemistry established in the bromohydrin step.
Scenario 1 (Preferred): If the alkoxide of trans-2-bromocycloheptanol is used as the nucleophile to attack an electrophilic oxetane (e.g., 3-tosyloxyoxetane), the reaction occurs at the oxetane, and the stereochemistry of the cycloheptyl ring is unaffected. This is the most straightforward approach to ensure the retention of the trans configuration.
Scenario 2: If the hydroxyl group of trans-2-bromocycloheptanol were converted into a leaving group and then attacked by the nucleophilic oxetan-3-oxide, the SN2 reaction would occur at the carbon bearing the leaving group. This would lead to an inversion of configuration at that center, resulting in a cis product, which is not the desired stereoisomer. libretexts.orgyoutube.com
Therefore, the retrosynthetic plan that involves the formation of trans-2-bromocycloheptanol followed by its use as a nucleophile in a Williamson ether synthesis is the most robust strategy for achieving the desired stereochemistry.
| Stereocenter | Desired Configuration | Retrosynthetic Strategy | Key Reaction | Stereochemical Outcome |
| C1-O / C2-Br | trans | Bromohydrin formation from cycloheptene | Electrophilic addition (via bromonium ion) | Anti-addition leads to trans product libretexts.org |
| C1-O | Retention of configuration | Williamson ether synthesis using 2-bromocycloheptanol as the nucleophile | SN2 at the oxetane electrophile | No reaction at the stereocenter, configuration is retained |
Synthetic Methodologies for 3 2 Bromocycloheptyl Oxy Oxetane
Construction of the Oxetane (B1205548) Ring System
The oxetane ring, a four-membered saturated ether, presents a significant synthetic hurdle due to its inherent ring strain, which is comparable to that of an oxirane. beilstein-journals.org The development of robust methods to access this motif, particularly with substitution at the 3-position, has been a focus of considerable research, driven by the unique physicochemical properties that oxetanes impart to larger molecules. magtech.com.cnacs.orgnih.gov
Intramolecular Etherification Approaches
The most classical and widely employed method for constructing the oxetane ring is through an intramolecular Williamson etherification. beilstein-journals.orgacs.org This strategy involves a 4-exo-tet cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group displaces a leaving group situated three carbons away.
The general precursor for a 3-substituted oxetane via this method is a propane-1,3-diol derivative. The process typically involves:
Selective protection of one hydroxyl group.
Activation of the remaining hydroxyl group by converting it into a good leaving group, such as a tosylate (OTs) or mesylate (OMs).
Deprotection of the first hydroxyl group.
Base-mediated intramolecular SN2 reaction, where the resulting alkoxide attacks the carbon bearing the leaving group to close the ring.
Yields for this cyclization step can be moderate to good, generally ranging from 59% to 87% depending on the substitution pattern and reaction conditions. acs.org However, the kinetics of forming a four-membered ring are significantly slower than for analogous three-, five-, or six-membered rings, often requiring strong bases and highly activated leaving groups to achieve acceptable yields. acs.org
Table 1: Representative Intramolecular Etherification for Oxetane Synthesis
| Precursor Type | Leaving Group | Base | Typical Yield | Reference |
|---|---|---|---|---|
| 1,3-halohydrin | Halide (Br, I) | KOH, NaH | Variable | acs.org |
| 1,3-diol derivative | Tosylate, Mesylate | NaH, KOtBu | 59-87% | acs.orgacs.org |
Photochemical Cycloaddition Reactions for Oxetane Formation
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane skeleton. beilstein-journals.orgnih.gov This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane. nih.gov
The utility of this method is vast, but it can be complicated by issues of regioselectivity and stereoselectivity, which are highly substrate-dependent. nih.govnih.gov The formation of 3-substituted oxetanes using this approach would necessitate the use of specifically functionalized alkenes, such as enol ethers, reacting with a carbonyl compound. nih.gov While powerful, the requirement for UV irradiation can sometimes lead to side reactions, although milder, visible-light-mediated versions have been developed for certain substrates. beilstein-journals.orgnih.gov
Alternative Cyclization Strategies to Form 3-Substituted Oxetanes
Beyond the two primary methods, several other strategies have been developed to access functionalized oxetanes.
Ring Expansion of Epoxides: The reaction of epoxides with sulfonium (B1226848) or sulfoxonium ylides (the Corey-Chaykovsky reaction) can be used to expand the three-membered ring to a four-membered oxetane. magtech.com.cnnih.gov This method is particularly useful for synthesizing spirocyclic oxetanes. nih.gov
Gold-Catalyzed Synthesis of Oxetan-3-ones: A modern approach involves the gold-catalyzed reaction of propargylic alcohols to form oxetan-3-ones. nih.gov These ketones are highly valuable and versatile building blocks that can be readily converted into a wide array of 3-substituted oxetanes. nih.gov This method avoids the use of hazardous diazo ketones, which were previously used for similar transformations. nih.gov
Rhodium-Catalyzed O-H Insertion and Cyclization: An efficient strategy for creating highly substituted oxetanes involves the reaction of a diazo compound with a hydroxy-containing substrate in the presence of a rhodium catalyst. nih.govrsc.org The reaction proceeds through an O-H insertion, followed by a C-C bond-forming cyclization to yield the oxetane ring, tolerating a wide variety of functional groups. rsc.orgresearchgate.net
Synthesis of the 2-Bromocycloheptyl Precursor
The 2-bromocycloheptyl moiety requires the formation of a seven-membered carbocycle and its subsequent functionalization. The key challenges are controlling the regiochemistry and stereochemistry of the bromination step.
Strategies for Cycloheptane (B1346806) Ring Formation
The synthesis of seven-membered rings is less straightforward than that of five- or six-membered rings due to greater ring strain and unfavorable entropic factors. libretexts.orgchemistrysteps.com Cycloheptane and its derivatives are conformationally flexible, existing primarily in a dynamic equilibrium between twist-chair and twist-boat forms. scispace.combiomedres.us While numerous methods exist for carbocycle synthesis, such as ring-closing metathesis and various cycloaddition reactions, the most practical approach to the 2-bromocycloheptyl precursor often starts from a commercially available and simple cycloheptane derivative, such as cycloheptene (B1346976) or cycloheptanol. vaia.com
Regioselective and Stereoselective Bromination of Cycloheptyl Derivatives
The introduction of a bromine atom at the C-2 position relative to an ether linkage on a cycloheptane ring is a critical transformation. The stereochemical outcome of this step is dictated by the reaction mechanism.
A highly effective and convergent strategy for this transformation is the bromoetherification of cycloheptene . In this reaction, cycloheptene is treated with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in the presence of an alcohol nucleophile. masterorganicchemistry.com For the synthesis of the target molecule, this nucleophile would be 3-hydroxyoxetane.
The mechanism proceeds through the formation of a cyclic bromonium ion intermediate from the alkene. The alcohol then attacks this intermediate in an SN2-like fashion. Key features of this reaction are:
Stereoselectivity: The nucleophilic attack occurs on the face of the ring opposite to the bridging bromine atom, resulting in a net anti-addition. This establishes a trans stereochemical relationship between the bromine and the incoming alkoxy group. masterorganicchemistry.commasterorganicchemistry.com
Regioselectivity: In unsymmetrical alkenes, the nucleophile generally attacks the more substituted carbon of the bromonium ion (Markovnikov-type regioselectivity). masterorganicchemistry.com For the symmetrical cycloheptene, this is not a factor, and attack at either carbon leads to the same constitutional isomer.
Table 2: Bromo-functionalization of Alkenes
| Alkene | Reagent | Nucleophile/Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclohexene | Br₂ | CCl₄ (inert) | anti-addition of two Br atoms | masterorganicchemistry.com |
| General Alkene | NBS/Br₂ | H₂O | Halohydrin formation (anti) | masterorganicchemistry.com |
This bromoetherification approach provides a direct and stereocontrolled route to the desired 2-bromocycloheptyl ether structure in a single, efficient step from simple precursors.
Formation of the Bromocycloheptanol Intermediate
A critical precursor in the synthesis of 3-[(2-Bromocycloheptyl)oxy]oxetane is the corresponding bromocycloheptanol. This intermediate can be efficiently synthesized from cycloheptene through a halohydrin formation reaction. A common and effective method involves the reaction of the alkene with N-bromosuccinimide (NBS) in the presence of water.
The reaction is typically carried out in a suitable solvent system that can dissolve both the nonpolar alkene and the polar water, such as a mixture of tetrahydrofuran (B95107) (THF) and water or dimethyl sulfoxide (B87167) (DMSO) and water. NBS serves as a source of electrophilic bromine. The reaction proceeds via a bromonium ion intermediate, which is then attacked by a water molecule in a regioselective and stereoselective manner. The attack of water occurs at the more substituted carbon of the bromonium ion, and the addition is anti-periplanar, leading to a trans-bromohydrin.
| Reactant | Reagent | Product |
| Cycloheptene | N-Bromosuccinimide (NBS), H₂O | trans-2-Bromocycloheptanol |
This method is generally preferred over the direct use of bromine (Br₂) and water due to the easier handling of solid NBS and the generation of less acidic byproducts. The succinimide (B58015) byproduct can help to buffer the reaction mixture, preventing acid-catalyzed side reactions.
Formation of the Ether Linkage in this compound
With the bromocycloheptanol intermediate in hand, the next crucial step is the formation of the ether linkage with the oxetane moiety. Several classical and modern etherification strategies can be considered for this transformation.
The Williamson ether synthesis is a cornerstone of ether formation and represents a plausible pathway to this compound. masterorganicchemistry.com This S(_N)2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this context, two main disconnections are possible:
Route A: Reaction of the 2-bromocycloheptoxide with a 3-halooxetane (e.g., 3-iodooxetane).
Route B: Reaction of the oxetan-3-oxide with a 1,2-dibromocycloheptane (B1614812).
Route A is generally more favorable. The synthesis would involve the deprotonation of the 2-bromocycloheptanol intermediate with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide would then react with an electrophilic 3-halooxetane. For an efficient S(_N)2 reaction, a good leaving group on the oxetane ring is required, with iodide being superior to bromide or chloride.
| Nucleophile (from) | Electrophile | Base | Product |
| 2-Bromocycloheptanol | 3-Iodooxetane | Sodium Hydride (NaH) | This compound |
A significant challenge in this approach is the potential for competing elimination reactions, especially given that the electrophile is on a strained four-membered ring and the nucleophile is somewhat sterically hindered. harvard.edu Careful optimization of reaction conditions, such as temperature and choice of base and solvent, would be crucial to maximize the yield of the desired ether.
An alternative approach to the ether linkage is the alkoxymercuration-demercuration reaction. This method avoids the need for a pre-formed alkyl halide and proceeds through a different mechanism. The reaction would involve treating cycloheptene with a mercury salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), in the presence of oxetan-3-ol (B104164). This would be followed by a demercuration step using sodium borohydride (B1222165) (NaBH₄).
The alkoxymercuration step results in the Markovnikov addition of the alcohol (oxetan-3-ol) and the mercury species across the double bond of cycloheptene. nih.gov A key advantage of this method is the suppression of carbocation rearrangements, which can be problematic in other electrophilic addition reactions. The subsequent demercuration replaces the mercury group with a hydrogen atom.
| Alkene | Alcohol | Reagents | Product |
| Cycloheptene | Oxetan-3-ol | 1. Hg(OAc)₂, THF 2. NaBH₄ | 3-(Cycloheptyloxy)oxetane |
It is important to note that this standard alkoxymercuration-demercuration would yield 3-(cycloheptyloxy)oxetane, not the desired bromo-substituted product. To incorporate the bromine atom, a subsequent bromination step would be necessary, or a more complex starting material would be required, which complicates this pathway for the direct synthesis of the target molecule.
Modern organic synthesis offers a variety of other methods for constructing C-O bonds, some of which could be applicable to the synthesis of a sterically hindered ether like this compound.
Catalytic Methods: Palladium or copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, particularly for aryl ethers. While less common for alkyl-alkyl ether synthesis, advancements in ligand design are expanding the scope of these reactions. nih.gov A nickel-catalyzed intramolecular C-O bond formation has also been reported for the synthesis of cyclic vinyl ethers, highlighting the potential of transition metal catalysis in challenging etherifications. nih.gov
Photoinduced Reactions: Recently, photoinduced methods for the synthesis of hindered ethers have been developed. acs.org These reactions can proceed under mild conditions and may offer a viable, albeit less conventional, route. acs.org
These advanced methods often provide solutions for sterically demanding substrates where traditional methods like the Williamson ether synthesis may fail or give low yields. nih.gov
| Synthesis Type | Hypothetical Step Yields | Overall Yield Calculation | Overall Yield |
| Linear (3 steps) | 80%, 70%, 60% | 0.80 * 0.70 * 0.60 | 33.6% |
| Convergent (2 fragments, 1 coupling) | Fragment 1 (1 step): 80% Fragment 2 (1 step): 90% Coupling (1 step): 60% | 0.80 * 0.90 * 0.60 | 43.2% |
Stereochemical Control and Asymmetric Synthesis of 3 2 Bromocycloheptyl Oxy Oxetane
Diastereoselective Synthesis of the Oxetane (B1205548) Core
The formation of the oxetane ring, a strained four-membered ether, can be approached through several methods, with the Paternò-Büchi reaction and intramolecular Williamson ether synthesis being prominent examples. acs.orgwikipedia.org The diastereoselectivity in these reactions is highly dependent on the chosen substrates and reaction conditions.
One plausible route to 3-[(2-Bromocycloheptyl)oxy]oxetane involves the reaction of a cycloheptene (B1346976) derivative with an appropriate oxetane precursor. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, could be employed. wikipedia.orgcambridgescholars.comrsc.org The reaction of an excited carbonyl, such as formaldehyde, with a cycloheptenyl ether would theoretically yield the desired oxetane ring system. The regioselectivity of this reaction is governed by the stability of the intermediate diradical, and the stereoselectivity is influenced by the approach of the reactants. cambridgescholars.com
Alternatively, a diastereoselective Williamson ether synthesis offers a powerful method for constructing the ether linkage with stereocontrol. acs.org This approach would involve the coupling of a chiral 2-bromocycloheptanol with a suitable 3-halooxetane or a related electrophile. The stereochemical outcome of this SN2 reaction is predictable, proceeding with inversion of configuration at the electrophilic carbon. Therefore, if a chiral, non-racemic 2-bromocycloheptanol is used, the stereochemistry of the cycloheptyl moiety can be directly translated to the final product.
A hypothetical diastereoselective synthesis could start from cyclohepten-1-ol. Protection of the alcohol and subsequent diastereoselective epoxidation, followed by ring-opening with a bromide source, could furnish a key bromohydrin intermediate. The relative stereochemistry of the hydroxyl and bromo groups would be controlled by the epoxidation and ring-opening steps. This bromohydrin could then be coupled with a 3-halooxetane under basic conditions to yield this compound. The diastereoselectivity would be dictated by the stereochemistry of the bromohydrin.
| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cycloheptenol | 1. NaH, THF 2. 3-Bromooxetane | 3-(Cycloheptenyloxy)oxetane | - | 75-85 |
| 2 | 3-(Cycloheptenyloxy)oxetane | N-Bromosuccinimide (NBS), H₂O | This compound | Variable (e.g., 2:1 to >10:1) | 60-70 |
Enantioselective Approaches to Oxetane Derivatives
The generation of an enantiomerically enriched oxetane core is a critical step in the asymmetric synthesis of the target molecule. Several strategies have been developed for the enantioselective synthesis of substituted oxetanes. acs.org
A key intermediate for the synthesis of this compound is enantiopure 3-hydroxyoxetane. This can be prepared through various methods, including the kinetic resolution of racemic 3-hydroxyoxetane or the asymmetric reduction of oxetan-3-one. acs.orgnih.gov For instance, enzymatic resolutions have proven effective in separating enantiomers of related alcohols.
Another powerful approach is the use of chiral catalysts in the formation of the oxetane ring itself. For example, asymmetric intramolecular cyclization of a prochiral 1,3-diol derivative can yield an enantiomerically enriched oxetane. acs.org Soai and co-workers reported the enantioselective reduction of β-halo ketones followed by Williamson ether cyclization to produce enantioenriched 2-aryl-substituted oxetanes. acs.org A similar strategy could be envisioned for 3-substituted oxetanes.
A plausible enantioselective synthesis could begin with the asymmetric reduction of a suitable β-ketoester, which, after several steps, would yield a chiral 1,3-diol. This diol could then be selectively functionalized to introduce a leaving group at one primary alcohol and then cyclized under basic conditions to form the chiral oxetane ring.
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|---|
| Asymmetric Reduction | Oxetan-3-one | Chiral Borane Reagent | (R)- or (S)-3-Hydroxyoxetane | >95 | 80-90 |
| Kinetic Resolution | rac-3-Hydroxyoxetane | Lipase, Acylating Agent | (R)- or (S)-3-Acetoxyoxetane | >99 | 45-50 (for each enantiomer) |
Stereocontrol in 2-Bromocycloheptyl Moiety Formation
The introduction of the bromine atom onto the cycloheptyl ring with stereocontrol is another crucial aspect of the synthesis. The stereochemical outcome of the bromination of an alkene is highly dependent on the reaction mechanism and the directing effects of nearby functional groups. wikipedia.orglibretexts.orgweebly.com
Starting from a 3-(cycloheptenyloxy)oxetane, the bromination of the double bond can proceed via a bromonium ion intermediate. The subsequent nucleophilic attack, either by a bromide ion or a solvent molecule, will occur in an anti-fashion, leading to a trans-dibromide or a bromohydrin, respectively. The facial selectivity of the initial attack of the bromine on the double bond can be influenced by the steric bulk of the oxetane ether group. The ether oxygen can also exert a directing effect, potentially through pre-coordination with the brominating agent. wikipedia.org
For example, the use of N-bromosuccinimide (NBS) in the presence of water would lead to the formation of a bromohydrin. The regioselectivity of the water attack would be directed to the more substituted carbon of the bromonium ion, while the stereoselectivity would be influenced by the steric hindrance of the oxetane moiety, favoring the attack from the less hindered face. Subsequent conversion of the hydroxyl group to a bromide with inversion of configuration would provide access to a different diastereomer.
A diastereoselective bromocyclization of a homoallylic alcohol derived from cycloheptene could also be a viable strategy, as reported for similar systems. nih.gov
| Substrate | Brominating Agent | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 3-(Cycloheptenyloxy)oxetane | N-Bromosuccinimide (NBS) | THF, H₂O | trans-2-Bromo-trans-3-(oxetanyloxy)cycloheptanol | 5:1 to 15:1 |
| 3-(Cycloheptenyloxy)oxetane | Br₂ | CCl₄ | trans,trans-1,2-Dibromo-3-(oxetanyloxy)cycloheptane | >10:1 |
Overall Stereochemical Outcomes and Diastereomeric Resolution Strategies
The combination of stereocenters in both the oxetane and cycloheptyl moieties can result in a mixture of diastereomers. For instance, the reaction of racemic 3-hydroxyoxetane with a racemic mixture of 2-bromocycloheptanol would lead to a mixture of four possible diastereomers. The separation of these diastereomers is often necessary to obtain a single, pure stereoisomer.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, are powerful tools for the separation of diastereomers. researchgate.netmdpi.com The choice of the chiral column and the mobile phase is crucial for achieving good resolution.
Alternatively, diastereomeric resolution can be achieved by converting the mixture of diastereomers into a new set of diastereomers with more distinct physical properties, such as salts or esters with a chiral resolving agent. These new diastereomers can then be separated by crystallization or chromatography, followed by the removal of the chiral auxiliary to afford the separated enantiomers of the target compound.
For this compound, if a mixture of diastereomers is obtained, derivatization of the potential hydroxyl group (if a bromohydrin route is followed) with a chiral acid, such as Mosher's acid, would create diastereomeric esters that could be separated by HPLC. Subsequent hydrolysis would then yield the individual, stereochemically pure diastereomers.
| Method | Principle | Application Example | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of diastereomers of this compound. | Direct, often high resolution. | Can be expensive, may require method development. |
| Crystallization of Diastereomeric Salts | Formation of salts with a chiral acid or base, leading to different crystal packing and solubility. | Resolution of a precursor amine or carboxylic acid. | Can be cost-effective for large scale. | Success is not guaranteed, can be time-consuming. |
Reaction Mechanisms and Pathways of 3 2 Bromocycloheptyl Oxy Oxetane
Oxetane (B1205548) Ring Reactivity and Stability Under Various Conditions
The four-membered oxetane ring is characterized by significant ring strain, estimated at about 25.5 kcal/mol, which is comparable to that of an epoxide. nih.gov This inherent strain is a primary driving force for its reactivity, facilitating ring-opening reactions to relieve the strain. acs.org The stability of the oxetane ring is therefore highly dependent on the reaction conditions, particularly the presence of nucleophiles or acids.
The ring-opening of oxetanes by nucleophiles is a common and synthetically useful transformation. tandfonline.comtandfonline.com In the case of an unsymmetrically substituted oxetane like 3-[(2-Bromocycloheptyl)oxy]oxetane, the regioselectivity of the attack is a key consideration. The reaction typically proceeds via an SN2 mechanism.
Strong nucleophiles generally attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn For the parent oxetane, this would be at one of the C-2 or C-4 positions. The presence of the bulky 2-bromocycloheptyloxy substituent at the C-3 position does not significantly alter the accessibility of the other ring carbons. The reaction results in the formation of a primary alcohol derivative.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Oxetanes
| Nucleophile Type | Predominant Site of Attack | Controlling Factor | Mechanism |
|---|---|---|---|
| Strong (e.g., Grignard reagents, organolithiums) | Less substituted carbon | Steric hindrance | SN2 |
This table presents generalized findings on oxetane reactivity.
In the presence of Brønsted or Lewis acids, the reactivity of the oxetane ring is significantly enhanced. beilstein-journals.org The acid protonates or coordinates to the oxygen atom of the ether, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. magtech.com.cn
Under acidic conditions, the mechanism of ring-opening can shift towards an SN1-like pathway. The protonated oxetane can open to form a secondary carbocation at the C-3 position, which is stabilized by the adjacent oxygen atom. However, a more likely scenario involves the nucleophile attacking the more substituted carbon atom of the protonated oxetane, a pathway controlled by electronic effects. magtech.com.cn For instance, the use of a Brønsted acid like triflimide (HNTf₂) can catalyze the reaction of oxetanols with diols to form 1,4-dioxanes through an oxetane carbocation intermediate. nih.gov The presence of strong acids can also lead to unwanted byproducts through ring-opening. chemrxiv.org
Oxetanes can undergo ring expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. acs.org These reactions often proceed through the formation of an ylide intermediate. For example, photochemical reactions of oxetanes with diazo compounds can generate an oxygen ylide, which then rearranges to a five-membered ring. rsc.org The stereoselectivity of these reactions can be influenced by the substituents on the oxetane ring. rsc.org While specific studies on this compound are not available, the general principles of oxetane chemistry suggest that it could be a substrate for such transformations.
Reactivity of the Bromine Substituent on the Cycloheptyl Ring
The bromine atom attached to the cycloheptyl ring behaves as a typical alkyl halide, undergoing both nucleophilic substitution and elimination reactions. libretexts.org The secondary nature of the carbon to which the bromine is attached means that both SN1/E1 and SN2/E2 pathways are possible, with the predominant mechanism depending on the specific reaction conditions.
The replacement of the bromine atom by a nucleophile is a fundamental reaction of this moiety. The choice of nucleophile, solvent, and temperature determines the mechanistic pathway.
SN2 Reaction: A strong, non-bulky nucleophile in a polar aprotic solvent favors the SN2 mechanism. amherst.edu This reaction proceeds with an inversion of stereochemistry at the carbon center. The rate of SN2 reactions on cycloalkyl halides can be influenced by ring size, with cyclopentyl halides often reacting faster than cyclohexyl or cyclopropyl (B3062369) halides due to a balance of angle strain and steric factors. stackexchange.com
SN1 Reaction: In the presence of a weak nucleophile and a polar protic solvent (solvolysis), the SN1 mechanism is favored. amherst.edu This pathway involves the formation of a secondary cycloheptyl carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers.
Table 2: Comparison of SN1 and SN2 Reactions for a Secondary Bromoalkane
| Feature | SN1 | SN2 |
|---|---|---|
| Kinetics | First-order (rate = k[R-Br]) | Second-order (rate = k[R-Br][Nu⁻]) |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Nucleophile | Weak nucleophile (e.g., H₂O, ROH) | Strong nucleophile (e.g., I⁻, CN⁻, OH⁻) |
| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF) |
| Stereochemistry | Racemization/mixture of stereoisomers | Inversion of configuration |
This table provides a general comparison of SN1 and SN2 reaction mechanisms.
Elimination reactions, specifically dehydrobromination, compete with nucleophilic substitution and lead to the formation of an alkene (cycloheptene). libretexts.org
E2 Reaction: This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and high temperatures. uci.edu The reaction is stereospecific, requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine). In the flexible cycloheptyl ring, this conformation is generally accessible. If there are multiple types of β-hydrogens, the reaction typically follows the Zaitsev rule, yielding the more substituted (more stable) alkene. msu.edu
E1 Reaction: The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). uci.edu It is often a side reaction accompanying SN1.
The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature. Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles tend to favor substitution. libretexts.orgdocbrown.info
Intermolecular and Intramolecular Reactivity Profiles
The reactivity of this compound is largely governed by the electrophilic nature of the oxetane ring carbons and the carbon bearing the bromine atom, as well as the nucleophilic character of the ether oxygen.
Intermolecular Reactivity:
In intermolecular reactions, the oxetane ring can be opened by a variety of nucleophiles, typically under acidic or Lewis acidic conditions which activate the ether oxygen. nih.gov Strong nucleophiles can also open the ring under neutral or basic conditions. The regioselectivity of the attack would be influenced by both steric and electronic factors.
Furthermore, the bromine atom on the cycloheptyl ring is susceptible to nucleophilic substitution (SN2) reactions. The large cycloheptyl ring may, however, present some steric hindrance, potentially slowing down the reaction rate compared to smaller cycloalkanes.
Table 1: Predicted Intermolecular Reactions of this compound
| Reactant/Condition | Potential Product(s) | Reaction Type |
| Strong Nucleophile (e.g., Grignard reagent) | Ring-opened alcohol | Nucleophilic ring-opening |
| Protic Acid (e.g., HBr) | Dihalogenated ether | Acid-catalyzed ring-opening |
| Lewis Acid (e.g., BF3·OEt2) | Ring-opened polymer or adduct | Lewis acid-catalyzed polymerization/addition |
| Nucleophile (e.g., NaN3) | Azido-substituted cycloheptyl oxetane ether | SN2 Substitution |
Intramolecular Reactivity:
The proximity of the bromine atom to the oxetane ring opens up possibilities for intramolecular reactions. One of the most probable intramolecular pathways would be the formation of a bicyclic or spirocyclic ether through the displacement of the bromide by the oxetane oxygen. This type of reaction, known as an intramolecular Williamson ether synthesis, is a common method for the formation of cyclic ethers. nih.gov The feasibility of this reaction would depend on the stereochemical relationship between the bromine and the oxetane ether linkage, as a favorable conformation is required for the intramolecular attack.
Another potential intramolecular pathway could involve the oxetane ring acting as an internal nucleophile after activation of the C-Br bond, although this is generally less common.
Mechanistic Investigations of Functional Group Interconversions
The functional groups present in this compound allow for a variety of interconversions, providing pathways to other valuable chemical entities.
The bromine atom can be readily converted to other functional groups. For instance, treatment with a strong base could lead to an elimination reaction, forming a cycloheptene (B1346976) ring. Alternatively, conversion to an organometallic species, such as a Grignard or organolithium reagent, would transform the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities.
The oxetane ring itself is a versatile functional group. Its ring-opening can lead to the formation of 1,3-diols or their derivatives, which are important building blocks in organic synthesis. researchgate.net The regiochemistry of the ring-opening is a key aspect of its reactivity. In general, under basic or neutral conditions, nucleophilic attack occurs at the less substituted carbon of the oxetane ring (C2 or C4). researchgate.net Under acidic conditions, the reaction can proceed through a more carbocation-like transition state, and attack may occur at the more substituted carbon.
Table 2: Potential Functional Group Interconversions of this compound
| Reaction | Reagents | Resulting Functional Group |
| Elimination | Strong Base (e.g., t-BuOK) | Alkene (on cycloheptyl ring) |
| Substitution | Nucleophile (e.g., KCN) | Nitrile (on cycloheptyl ring) |
| Ring-opening Hydrolysis | H3O+ | 1,3-Diol derivative |
| Reductive Ring-opening | LiAlH4 | 1,3-Diol derivative |
It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the reagents used. Detailed experimental studies would be necessary to fully elucidate the mechanistic pathways and reactivity profiles of this particular compound.
Advanced Spectroscopic Characterization for Structural Elucidation of 3 2 Bromocycloheptyl Oxy Oxetane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the carbon-hydrogen framework of an organic molecule. For 3-[(2-Bromocycloheptyl)oxy]oxetane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as for elucidating the relative stereochemistry of the chiral centers.
1D NMR Techniques (¹H, ¹³C) for Backbone and Substituent Identification
The initial step in the NMR analysis involves the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective types (e.g., CH₃, CH₂, CH, C).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane (B1205548) and cycloheptyl rings. The protons on the oxetane ring, particularly those adjacent to the oxygen atom (OCH₂ and OCH), would appear at a characteristically downfield chemical shift. The proton at the C3 position of the oxetane ring, directly attached to the ether linkage, would likely present as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the cycloheptyl ring would resonate in the aliphatic region, with the proton on the bromine-bearing carbon (CHBr) appearing at a downfield position compared to the other cycloheptyl protons due to the deshielding effect of the bromine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing a count of the carbon atoms in the molecule. Key expected signals include those for the two distinct methylene carbons of the oxetane ring, the methine carbon of the oxetane ring at the ether linkage, the methine carbon of the cycloheptyl ring bearing the bromine atom, and the methine carbon of the cycloheptyl ring attached to the ether oxygen. The remaining methylene carbons of the cycloheptyl ring would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxetane C2/C4-H | 4.5 - 4.8 | 70 - 75 |
| Oxetane C3-H | 4.0 - 4.4 | 65 - 70 |
| Cycloheptyl C1'-H (CHO) | 3.8 - 4.2 | 75 - 80 |
| Cycloheptyl C2'-H (CHBr) | 4.1 - 4.5 | 50 - 55 |
| Cycloheptyl CH₂ | 1.2 - 2.2 | 25 - 40 |
Note: The predicted chemical shift values are estimates and may vary based on the solvent and specific stereoisomer.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively connect the proton and carbon signals and to establish the stereochemical relationships within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the oxetane and cycloheptyl rings. For instance, the correlation between the C3-H of the oxetane and its neighboring methylene protons would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The HMBC spectrum is invaluable for confirming the connectivity between the oxetane and cycloheptyl rings through the ether linkage. A key correlation would be observed between the C1'-H of the cycloheptyl ring and the C3 of the oxetane ring, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the C1' and C2' positions of the cycloheptyl ring and the C3 position of the oxetane ring. For example, the presence or absence of a NOE between the C1'-H and C2'-H would help to define their relative orientation (cis or trans).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This allows for the unambiguous determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.
Fragmentation Patterns and Structural Information
In addition to the molecular ion, the mass spectrum will display a series of fragment ions resulting from the breakdown of the parent molecule. The analysis of these fragmentation patterns provides valuable structural information. Key expected fragmentation pathways for this compound would include:
Loss of the bromine atom, resulting in a prominent peak at [M-Br]⁺.
Cleavage of the ether bond, leading to the formation of ions corresponding to the oxetane and the bromo-cycloheptyl moieties.
Ring-opening of the oxetane and cycloheptyl rings, followed by further fragmentation.
Interactive Data Table: Predicted Key Mass Spectrometric Fragments for this compound
| m/z Value (Predicted) | Corresponding Fragment |
| 249/251 | [M]⁺ (Molecular Ion) |
| 170 | [M-Br]⁺ |
| 171/173 | [C₇H₁₂Br]⁺ |
| 71 | [C₄H₇O]⁺ |
Note: The m/z values are based on the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent absorption bands would be associated with the C-O stretching vibrations of the ether linkage and the oxetane ring, typically appearing in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cycloheptyl and oxetane rings would be observed around 3000-2850 cm⁻¹. The presence of the C-Br bond would give rise to a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Interactive Data Table: Predicted Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkane (Cycloheptyl & Oxetane) |
| 1150 - 1050 | C-O Stretch | Ether |
| 980 - 960 | Ring Vibration | Oxetane |
| 600 - 500 | C-Br Stretch | Alkyl Halide |
Computational Chemistry and Theoretical Studies on 3 2 Bromocycloheptyl Oxy Oxetane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are standard for optimizing molecular geometry.
For 3-[(2-Bromocycloheptyl)oxy]oxetane, these calculations would predict the equilibrium geometry by finding the minimum energy structure on the potential energy surface. The oxetane (B1205548) ring is not planar but exists in a puckered conformation to relieve some of its inherent ring strain. mdpi.com The larger cycloheptyl ring is highly flexible and is known to favor a twist-chair conformation as its lowest energy state to minimize torsional and steric strain. researchgate.netbiomedres.us The presence of the bulky bromine atom and the oxetanyloxy substituent significantly influences the preferred conformation of the cycloheptyl ring.
Electronic structure analysis, through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, provides insights into charge distribution, bond orders, and orbital interactions. The electronegative oxygen and bromine atoms are expected to create significant partial positive charges on their adjacent carbon atoms, which are key sites for nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is likely localized around the oxygen and bromine atoms, while the LUMO would be centered on the antibonding orbitals of the C-Br and C-O bonds.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are theoretical values based on standard bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.)
| Parameter | Predicted Value | Description |
| C-O (Oxetane Ring) | ~1.43 Å | Typical single bond length in a cyclic ether. |
| C-O (Ether Linkage) | ~1.42 Å | Standard ether bond length. |
| C-C (Oxetane Ring) | ~1.54 Å | Standard single bond length in a strained ring. |
| C-Br (Cycloheptyl) | ~1.97 Å | Typical alkyl bromide bond length. |
| ∠COC (Oxetane Ring) | ~92° | Highly acute angle due to ring strain. |
| ∠COC (Ether Linkage) | ~112° | Standard angle for an acyclic ether. |
| Puckering Angle (Oxetane) | ~8-10° | Deviation from planarity. mdpi.com |
Analysis of Ring Strain Energy and its Influence on Reactivity
Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses compared to a similar, strain-free acyclic counterpart. This energy significantly impacts a molecule's stability and reactivity.
The oxetane ring is characterized by a high RSE, estimated to be around 25.5 kcal/mol. researchgate.net This strain is a consequence of severe angle deviation from the ideal tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. This stored energy provides a strong thermodynamic driving force for reactions that lead to ring-opening, making the oxetane moiety a reactive functional group susceptible to attack by nucleophiles and electrophiles.
Table 2: Comparative Ring Strain Energies (RSE) of Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) |
| Oxirane (Ethylene Oxide) | 3 | ~27.3 |
| Oxetane | 4 | ~25.5 researchgate.net |
| Tetrahydrofuran (B95107) (THF) | 5 | ~5.6 |
| Tetrahydropyran (THP) | 6 | ~1.5 |
Conformational Analysis of the Cycloheptyl and Oxetane Rings
The conformational landscape of this compound is complex due to the flexibility of the seven-membered ring and the stereocenters created by the substituents.
Cycloheptane (B1346806) Ring: The cycloheptane ring is one of the most conformationally intricate cycloalkanes. It does not have a single, rigid low-energy conformation but rather exists as a dynamic equilibrium of several conformers. The two primary families of conformations are the twist-chair and the twist-boat. researchgate.netacs.org The twist-chair is generally the global energy minimum. The energy barriers between these conformers are low, allowing for easy interconversion through a process known as pseudorotation. researchgate.net The positions of the bromine atom and the ether linkage (axial vs. equatorial-like) will create a set of distinct, stable conformers with different relative energies.
Oxetane Ring: The oxetane ring itself has a puckered conformation. The addition of a bulky substituent at the 3-position can influence the degree of puckering. mdpi.com
Table 3: Hypothetical Relative Energies of Major Conformers (Note: These values are illustrative. Actual energy differences would be determined via high-level computational analysis.)
| Conformer Description | Cycloheptyl Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| 1 | Twist-Chair | Br (pseudo-equatorial), O-Oxetane (pseudo-equatorial) | 0.00 (Global Minimum) |
| 2 | Twist-Chair | Br (pseudo-axial), O-Oxetane (pseudo-equatorial) | 0.85 |
| 3 | Twist-Boat | Br (pseudo-equatorial), O-Oxetane (pseudo-axial) | 1.50 |
| 4 | Chair | (Transition State) | > 5.0 |
Transition State Characterization for Synthetic Pathways and Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). wikipedia.orglibretexts.org A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.
Synthetic Pathways: A likely synthesis for this compound is the Williamson ether synthesis. This would involve the SN2 reaction between the alkoxide of 2-bromocycloheptanol and an oxetane with a good leaving group at the 3-position (e.g., 3-tosyloxyoxetane or 3-bromooxetane). Computational modeling of this reaction would involve locating the SN2 transition state. youtube.comyoutube.com The calculations would confirm the backside attack mechanism and provide the activation barrier, offering insights into the reaction's feasibility and rate.
Transformations: The most probable transformation for this molecule is the acid-catalyzed ring-opening of the strained oxetane ring. Protonation of the oxetane oxygen would be the first step, followed by nucleophilic attack on one of the oxetane carbons. capes.gov.br Characterizing the transition states for this process would reveal whether the mechanism is SN1-like or SN2-like and predict the regioselectivity of the ring-opening.
A hypothetical reaction coordinate diagram for the synthesis would show the relative energies of the reactants, the transition state, and the products, with the difference in energy between reactants and the transition state representing the activation energy.
Prediction of Spectroscopic Parameters
In the absence of an experimental sample, computational methods can provide valuable predictions of spectroscopic data, which are crucial for future identification and characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netuncw.edu The predicted shifts are calculated from the isotropic shielding values of each nucleus.
¹H NMR: Protons on the carbons adjacent to the ether oxygen (in both the oxetane and cycloheptyl rings) are expected to be deshielded and appear in the 3.5-5.0 ppm range. pressbooks.pub The proton on the carbon bearing the bromine atom would also be shifted downfield.
¹³C NMR: The carbons bonded to the electronegative oxygen and bromine atoms will show significant downfield shifts, typically in the 50-80 δ range for C-O and 40-60 δ for C-Br. pressbooks.pub
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule and their corresponding intensities. lmu.edumit.edu A key feature in the predicted IR spectrum of this compound would be a strong C-O stretching band characteristic of ethers, expected in the 1050-1150 cm⁻¹ region. pressbooks.publibretexts.org Other significant bands would include C-H stretching vibrations (~2850-3000 cm⁻¹) and a C-Br stretching vibration at lower wavenumbers (typically 500-600 cm⁻¹).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Oxetane CH₂ (at C2, C4) | ~4.6 - 4.9 | ~75 - 80 | Protons and carbons adjacent to ring oxygen. |
| Oxetane CH (at C3) | ~4.9 - 5.1 | ~70 - 75 | Methine proton/carbon attached to ether linkage. |
| Cycloheptyl CH-O | ~3.8 - 4.2 | ~78 - 83 | Methine proton/carbon attached to ether oxygen. |
| Cycloheptyl CH-Br | ~4.0 - 4.5 | ~50 - 60 | Methine proton/carbon attached to bromine. |
| Cycloheptyl CH₂ | ~1.4 - 2.2 | ~25 - 40 | Remaining methylene (B1212753) groups in the cycloheptyl ring. |
Table 5: Predicted Key IR Absorption Bands (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2850 - 2960 | Strong | C-H (Aliphatic) Stretch |
| 1050 - 1150 | Strong | C-O (Ether) Stretch pressbooks.pub |
| 950 - 1000 | Medium | Oxetane Ring Vibration |
| 500 - 600 | Medium | C-Br Stretch |
Chemical Transformations and Derivatization of 3 2 Bromocycloheptyl Oxy Oxetane
Transformations Involving the Bromine Moiety
The carbon-bromine bond on the cycloheptyl ring is the most reactive site for nucleophilic substitution and elimination reactions. The secondary nature of this bromide allows it to undergo reactions via both S(_N)1 and S(_N)2 pathways, as well as E1 and E2 elimination, depending on the reaction conditions. wikipedia.org
Nucleophilic Substitution:
Strong nucleophiles in polar aprotic solvents typically favor an S(_N)2 mechanism, leading to an inversion of stereochemistry at the carbon center. wikipedia.org A variety of nucleophiles, including azides, cyanides, and thiolates, can be employed to introduce new functional groups. In contrast, solvolysis in polar protic solvents with weak nucleophiles promotes an S(_N)1 reaction, proceeding through a planar carbocation intermediate, which would result in a racemic mixture of products at that center.
Elimination Reactions:
The presence of protons on the carbons adjacent to the C-Br bond allows for dehydrobromination. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, favors the E2 mechanism. lumenlearning.com According to Zaitsev's rule, the major product is typically the more substituted alkene, which would be cyclohept-1-en-1-yl ether. libretexts.org However, the use of a sterically hindered base can lead to the formation of the Hofmann product. The E2 reaction requires a specific anti-periplanar geometry between the departing bromine and a proton on an adjacent carbon. libretexts.orgiitk.ac.in E1 eliminations can compete with S(_N)1 reactions, especially at higher temperatures. lumenlearning.com
| Reaction Type | Reagent(s) | Solvent | Mechanism | Major Product |
| Substitution | Sodium Azide (NaN(_3)) | DMF | S(_N)2 | 3-[(2-Azidocycloheptyl)oxy]oxetane |
| Substitution | Sodium Cyanide (NaCN) | DMSO | S(_N)2 | 3-(Oxetan-3-yloxy)cycloheptane-1-carbonitrile |
| Substitution | Ethanol (EtOH) | Heat | S(_N)1/E1 | 3-[(2-Ethoxycycloheptyl)oxy]oxetane |
| Elimination | Potassium tert-butoxide (KOtBu) | tert-Butanol | E2 | 3-(Cyclohept-1-en-1-yloxy)oxetane |
Modifications of the Oxetane (B1205548) Ring without Ring Opening
The oxetane ring is a strained four-membered ether. While it can undergo ring-opening reactions under strongly acidic conditions, it is generally stable to a wide range of reagents used for modifying the bromo-cycloheptyl portion of the molecule, particularly under neutral or basic conditions. youtube.com This stability allows for selective transformations at the C-Br bond without compromising the integrity of the oxetane ring.
Modifications directly on the oxetane ring without opening are less common but could potentially be achieved. For instance, C-H functionalization at the C2 or C4 positions of the oxetane ring is a theoretical possibility using advanced catalytic methods, though this would likely be challenging to achieve selectively given the other reactive sites in the molecule. The ether oxygen of the oxetane can also act as a Lewis base, coordinating to Lewis acids, which can influence reactivity elsewhere in the molecule.
Selective Functionalization of the Cycloheptyl Ring
Selective functionalization of the cycloheptyl ring at positions other than the carbon bearing the bromine is challenging due to the high reactivity of the C-Br bond. Most nucleophilic and basic reagents will preferentially react at the C1 or C2 positions (referring to the carbons of the C-Br and adjacent C-H bonds).
However, under specific conditions, other positions on the ring could be functionalized. Free radical reactions, such as allylic bromination with N-bromosuccinimide (NBS) following an initial elimination reaction, could introduce functionality at a position allylic to the newly formed double bond. Furthermore, certain biological systems, such as those involving cytochrome P450 enzymes, are known to hydroxylate unactivated C-H bonds in hydrophobic rings, which could be a potential route for derivatization, though this falls under biochemical transformations. mdpi.com
| Reaction Type | Reagent(s) | Condition | Potential Product |
| C-H Hydroxylation | Cytochrome P450 enzymes | Biocatalysis | 3-[(2-Bromo-x-hydroxycycloheptyl)oxy]oxetane |
| Allylic Bromination | 1. KOtBu; 2. NBS, light | Sequential | 3-[(3-Bromocyclohept-1-en-1-yl)oxy]oxetane |
Chemo-, Regio-, and Stereoselective Reactions
The presence of multiple functional groups in 3-[(2-bromocycloheptyl)oxy]oxetane makes selectivity a key consideration in its chemical transformations.
Chemoselectivity: The C-Br bond is the most labile site for reactions with nucleophiles and bases, allowing for high chemoselectivity. Reactions can be performed on the bromine moiety without affecting the ether linkage or the oxetane ring, provided that strongly acidic conditions are avoided which could cleave the ether or open the oxetane ring. libretexts.orglibretexts.org
Regioselectivity: In elimination reactions, regioselectivity is governed by the choice of base and reaction conditions. As predicted by Zaitsev's rule, a small, strong base like sodium ethoxide will favor the formation of the more substituted and thermodynamically stable double bond between C1 and C2 of the cycloheptyl ring. libretexts.org Conversely, a bulky base like potassium tert-butoxide can favor the formation of the less substituted "Hofmann" product by abstracting a more sterically accessible proton.
Stereoselectivity: Stereoselectivity is prominent in both substitution and elimination reactions.
S(_N)2 reactions proceed with a complete inversion of configuration at the carbon atom bearing the bromine atom. wikipedia.org This allows for the controlled synthesis of a specific diastereomer if the starting material is stereochemically pure.
E2 reactions require a specific anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. libretexts.orgiitk.ac.in In the flexible cycloheptyl ring, various conformations are possible, but the reaction will proceed through the conformation that allows for this specific geometric alignment. This can influence the regiochemical outcome if only one of the adjacent β-hydrogens can achieve this orientation relative to the bromine.
| Reaction | Selectivity Type | Controlling Factor | Outcome |
| Substitution with NaN(_3) | Stereoselective | S(_N)2 Mechanism | Inversion of configuration at C-Br center |
| Elimination with KOtBu | Regioselective | Steric hindrance of the base | Favors Hofmann product (less substituted alkene) |
| Elimination with NaOEt | Regioselective | Thermodynamic stability | Favors Zaitsev product (more substituted alkene) |
| Reaction with Nucleophiles | Chemoselective | Relative reactivity of functional groups | Reaction at C-Br bond over ether or oxetane |
Current Research Gaps and Future Directions in 3 2 Bromocycloheptyl Oxy Oxetane Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-alkoxy-substituted oxetanes is often achieved through Williamson etherification, involving the reaction of an alcohol with a leaving group-substituted oxetane (B1205548), or vice versa. In the context of 3-[(2-Bromocycloheptyl)oxy]oxetane, this would typically involve the reaction of oxetan-3-ol (B104164) with a 1,2-dibromocycloheptane (B1614812) or the reaction of a cycloheptene-derived bromohydrin with a 3-halooxetane. However, these classical approaches can suffer from drawbacks such as the need for harsh reaction conditions and the generation of stoichiometric byproducts.
A significant research gap exists in the development of more efficient and sustainable synthetic routes to this compound. Future research should focus on:
Catalytic Methods: Exploring transition-metal-catalyzed or organocatalyzed etherification reactions could provide milder and more selective pathways. For instance, the development of a catalytic system that facilitates the direct coupling of oxetan-3-ol with cycloheptene (B1346976) in the presence of a bromine source would be a highly atom-economical approach.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability. This is particularly relevant for reactions involving potentially unstable intermediates or exothermic processes.
| Potential Synthetic Route | Description | Potential Advantages | Research Focus |
| Modified Williamson Ether Synthesis | Reaction of oxetan-3-ol with an activated 2-bromocycloheptyl electrophile. | Well-established reaction class. | Optimization of reaction conditions, exploration of novel activating groups. |
| Catalytic Etherification | Direct coupling of oxetan-3-ol and a cycloheptene derivative using a catalyst. | Higher atom economy, milder conditions. | Catalyst design and screening, mechanistic studies. |
| Photochemical Synthesis | Paternò-Büchi reaction between a cycloheptene derivative and a carbonyl compound, followed by functional group manipulation. beilstein-journals.orgnih.gov | Access to unique substitution patterns. | Exploration of suitable reaction partners and conditions. |
Exploration of Unique Reactivity Profiles
The reactivity of this compound is expected to be dictated by the interplay of the strained oxetane ring and the bromo-substituted cycloheptyl group. The oxetane ring is susceptible to ring-opening reactions under acidic or nucleophilic conditions, a characteristic that has been widely exploited in organic synthesis. beilstein-journals.orgnih.gov The presence of the 2-bromocycloheptyl substituent introduces additional reactive sites.
A major research gap is the systematic investigation of the reactivity of this specific molecule. Future research should aim to:
Map Ring-Opening Reactions: Systematically study the ring-opening of the oxetane moiety with a variety of nucleophiles and under different Lewis and Brønsted acid conditions. The regioselectivity and stereoselectivity of these reactions should be carefully examined.
Investigate Intramolecular Reactions: The proximity of the bromine atom to the oxetane ether linkage could facilitate novel intramolecular cyclization or rearrangement reactions, potentially leading to complex polycyclic structures.
Explore Reactions at the Bromocycloheptyl Moiety: Investigate the reactivity of the bromine atom, such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions, and how these are influenced by the adjacent oxetane ring.
| Reaction Type | Potential Outcome | Significance |
| Acid-Catalyzed Ring Opening | Formation of diols or other functionalized cycloheptane (B1346806) derivatives. | Access to functionalized seven-membered rings. |
| Nucleophilic Ring Opening | Introduction of diverse functional groups. | Versatile synthetic intermediate. |
| Intramolecular Cyclization | Formation of fused or bridged bicyclic ethers. | Rapid construction of complex molecular architectures. |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds at the cycloheptyl ring. | Derivatization and elaboration of the molecular scaffold. |
Advanced Stereochemical Control Strategies
This compound possesses multiple stereocenters, one at the C3 position of the oxetane ring (if substituted) and two in the 2-bromocycloheptyl moiety. This results in the potential for multiple diastereomers and enantiomers. The control of stereochemistry during the synthesis and subsequent reactions of this molecule is a critical and underexplored area.
Future research efforts should be directed towards:
Diastereoselective Synthesis: Developing synthetic methods that allow for the selective formation of a single diastereomer. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches.
Enantioselective Synthesis: Establishing routes to enantiomerically pure this compound. This could be achieved through the use of enantiopure starting materials (e.g., enantiopure oxetan-3-ol or a chiral cycloheptene derivative) or through asymmetric catalysis.
Stereospecific Reactions: Investigating how the existing stereocenters influence the stereochemical outcome of subsequent reactions, such as the ring-opening of the oxetane.
| Stereochemical Challenge | Potential Strategy | Expected Outcome |
| Control of Diastereoselectivity | Substrate-controlled synthesis using a pre-defined stereochemistry on one of the rings. | Selective formation of one diastereomer over others. |
| Access to Enantiopure Material | Asymmetric catalysis or use of chiral building blocks. | Synthesis of non-racemic this compound. |
| Stereochemical Correlation | Spectroscopic and crystallographic analysis of different stereoisomers. | Understanding the relationship between structure and properties. |
Applications in Complex Molecule Synthesis
The unique structural features of this compound make it a potentially valuable building block for the synthesis of complex molecules, particularly natural products and medicinally relevant compounds that contain seven-membered rings or oxetane motifs. nih.govnih.gov The oxetane can serve as a masked diol or can be used to introduce specific conformational constraints.
The exploration of the synthetic utility of this compound is a significant future direction. Research in this area should focus on:
Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex natural products containing cycloheptane or oxetane moieties.
Fragment-Based Drug Discovery: Investigating the potential of this molecule and its derivatives as fragments in drug discovery programs, where the oxetane can act as a polar, three-dimensional scaffold. nih.gov
Diversity-Oriented Synthesis: Using the various reactive handles of the molecule to generate a library of diverse and complex structures for biological screening.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(2-Bromocycloheptyl)oxy]oxetane?
Answer : The synthesis of 3-substituted oxetanes typically involves nucleophilic substitution or ring-opening reactions. For example, allyloxy-substituted oxetanes like 3-(Allyloxy)oxetane are synthesized via nucleophilic substitution using oxetane derivatives and brominated precursors under basic conditions (e.g., KOH/ethanol) . Key steps include:
- Oxetane ring formation : Utilize diethyl carbonate and catalytic KOH to cyclize diols into oxetanes, as demonstrated in the synthesis of 3-(hydroxymethyl)oxetane .
- Bromocycloheptyl attachment : React the oxetane intermediate with 2-bromocycloheptyl derivatives under SN2 conditions.
Critical parameters : Control reaction temperature (80–120°C) and stoichiometry to minimize side reactions. Purify via distillation or column chromatography .
Q. How does the oxetane ring influence the compound’s physicochemical properties?
Answer : The oxetane ring enhances aqueous solubility and metabolic stability while reducing lipophilicity. For instance, replacing gem-dimethyl groups with oxetanes increases solubility by 4–4000× and lowers CYP450-mediated oxidation rates . Key effects:
- Hydrogen bonding : The oxygen atom participates in H-bonding, improving target binding without introducing acidity.
- Conformational rigidity : Restricts rotational freedom, favoring synclinal arrangements in aliphatic chains .
Experimental validation : Compare logP, solubility, and microsomal stability of oxetane-containing analogs vs. non-oxetane counterparts .
Q. What safety precautions are essential when handling brominated oxetanes?
Answer : Brominated oxetanes require stringent safety measures due to reactivity and toxicity:
- Personal protective equipment (PPE) : Use impervious gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Exposure control : Wash skin immediately with soap/water; rinse eyes for 15 minutes if contaminated. Store away from oxidizers and moisture .
- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address contradictions in metabolic stability data for oxetane derivatives?
Answer : Contradictions often arise from structural context (e.g., substituent position). For example:
Q. What strategies optimize bioisosteric replacement using oxetanes in drug design?
Answer : Oxetanes serve as bioisosteres for carbonyls or gem-dimethyl groups. Key considerations:
- Synthetic accessibility : Use oxetan-3-one as a precursor for functionalization (e.g., Grignard additions) .
- Pharmacodynamic profiling : Compare target binding affinity (IC50) and selectivity of oxetane analogs vs. original scaffolds.
Case study : In γ-secretase inhibitors, 3-substituted oxetanes improved metabolic stability by 10× vs. cyclohexyl analogs while retaining potency .
Q. How can the reactivity of the bromocycloheptyl group be leveraged in downstream functionalization?
Answer : The C-Br bond undergoes cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
